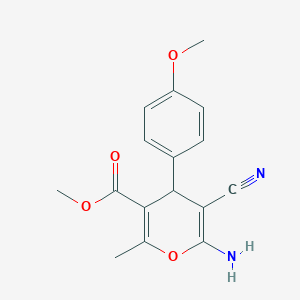

methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a complex organic compound characterized by its intricate molecular structure This compound belongs to the pyran family, which consists of six-membered heterocyclic compounds containing an oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate typically involves multiple steps, starting with the construction of the pyran ring. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the pyran ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

This compound has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry. Its unique structure and functional groups make it a valuable tool in the development of new drugs, materials, and chemical processes.

Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules. Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding. Medicine: Industry: The compound's properties make it suitable for use in the production of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism by which methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The amino and cyano groups can act as ligands, binding to receptors or enzymes, while the methoxy group can influence the compound's solubility and bioavailability. The exact mechanism may vary depending on the specific application and biological system.

Vergleich Mit ähnlichen Verbindungen

Methyl 6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate: Lacks the methoxy group, resulting in different chemical properties and biological activity.

Methyl 6-amino-5-cyano-4-(3-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate: Similar structure but with a different position of the methoxy group on the phenyl ring.

Methyl 6-amino-5-cyano-4-(4-hydroxyphenyl)-2-methyl-4H-pyran-3-carboxylate: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and biological effects.

Biologische Aktivität

Methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a compound belonging to the 4H-pyran family, known for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicine.

1. Chemical Structure and Properties

The compound has the following chemical formula: C18H20N2O5 with a molecular weight of approximately 344.37 g/mol. Its structure includes a pyran ring, an amino group, a cyano group, and a methoxyphenyl substituent, which contribute to its biological activity.

2.1 Antitumor Activity

Research indicates that derivatives of 4H-pyran exhibit significant antitumor properties. In a study evaluating various 4H-pyran derivatives, this compound was tested against colorectal cancer cell lines (HCT-116). It demonstrated cytotoxic effects with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .

2.2 Antibacterial Properties

The compound has shown promising antibacterial activity against several Gram-positive bacteria. In comparative studies, certain derivatives exhibited lower IC50 values than ampicillin, indicating potential as an effective antibacterial agent . The mechanism involves inhibition of bacterial growth through interference with cell wall synthesis.

2.3 Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. This compound demonstrated significant DPPH scavenging activity, surpassing that of known antioxidants like BHT (Butylated Hydroxytoluene) . This suggests potential applications in preventing oxidative damage in biological systems.

3.1 CDK2 Inhibition

The compound's antitumor effects are partly attributed to its ability to inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. Molecular docking studies revealed that it binds effectively to the ATP-binding site of CDK2, leading to reduced proliferation of cancer cells and induction of apoptosis via caspase activation .

3.2 Apoptosis Induction

Studies have shown that treatment with this compound results in increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in cancer cells, confirming its role in promoting programmed cell death .

4. Synthesis and Derivatives

Synthesis methods for this compound often involve multicomponent reactions under ultrasound-assisted conditions, which enhance yields and reduce reaction times . Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to the identification of more potent analogs.

5. Case Studies and Research Findings

6. Conclusion and Future Directions

This compound exhibits significant biological activities, particularly in cancer treatment and antimicrobial applications. Future research should focus on clinical trials to establish efficacy and safety profiles, as well as exploring additional derivatives for enhanced potency and selectivity.

Eigenschaften

IUPAC Name |

methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-9-13(16(19)21-3)14(12(8-17)15(18)22-9)10-4-6-11(20-2)7-5-10/h4-7,14H,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBSDGZJJZOEMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.